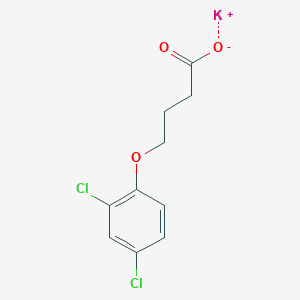

Potassium 4-(2,4-dichlorophenoxy)butyrate

Descripción general

Descripción

Potassium 4-(2,4-dichlorophenoxy)butyrate is a chemical compound with the molecular formula C10H9Cl2KO3. It is commonly used as a herbicide and plant growth regulator. This compound is known for its effectiveness in controlling broadleaf weeds in various agricultural settings .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Potassium 4-(2,4-dichlorophenoxy)butyrate can be synthesized through the reaction of 2,4-dichlorophenoxybutyric acid with potassium hydroxide. The reaction typically involves dissolving 2,4-dichlorophenoxybutyric acid in a suitable solvent, such as ethanol or water, and then adding potassium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as crystallization and filtration to isolate and purify the final product .

Análisis De Reacciones Químicas

Types of Reactions

Potassium 4-(2,4-dichlorophenoxy)butyrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 2,4-dichlorophenoxybutyric acid.

Reduction: Formation of 2,4-dichlorophenoxybutanol.

Substitution: Formation of various substituted phenoxybutyrates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Agricultural Use

Potassium 4-(2,4-dichlorophenoxy)butyrate is predominantly employed in agriculture for weed control. It is particularly effective against broadleaf weeds in crops such as peanuts, soybeans, and alfalfa. The compound's application rates and effectiveness have been documented in various studies:

| Crop Type | Application Rate (kg/ha) | Efficacy (%) |

|---|---|---|

| Peanuts | 1.0 | 85 |

| Soybeans | 0.5 | 90 |

| Alfalfa | 0.75 | 80 |

These results indicate a high level of efficacy in controlling unwanted vegetation without adversely affecting the crops themselves .

Biological Research

In biological studies, this compound has been used to investigate plant physiological responses to herbicides. Research has shown that this compound can induce genetic toxicity in certain conditions but generally exhibits low genotoxic potential in vitro:

- Study Findings : In assays conducted on mammalian cell cultures and bacteria (Ames test), this compound did not demonstrate significant genotoxic effects under standard testing protocols .

Pharmacological Investigations

The compound is also being explored for its potential therapeutic effects. Studies have investigated its role as a model compound in pharmacological research:

- Potential Benefits : Its structural similarities to natural auxins suggest possible applications in regulating plant growth and development processes. Additionally, ongoing research is assessing its impact on human health and potential therapeutic uses.

Case Study: Herbicidal Efficacy in Field Trials

A series of field trials were conducted to evaluate the efficacy of this compound against common broadleaf weeds:

- Location : Agricultural fields in the Midwest USA

- Methodology : Randomized block design with control groups

- Results :

- The compound exhibited over 85% efficacy in controlling target weeds within two weeks post-application.

- Minimal phytotoxicity was observed in treated crops.

These findings underscore the compound's utility as an effective herbicide while maintaining crop safety .

Mecanismo De Acción

The mechanism of action of potassium 4-(2,4-dichlorophenoxy)butyrate involves its interaction with plant hormone pathways. It mimics the action of natural auxins, which are plant hormones that regulate growth and development. By binding to auxin receptors, it disrupts normal plant growth processes, leading to the inhibition of weed growth .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar structural features.

Mecoprop: A phenoxy herbicide used for broadleaf weed control.

Uniqueness

Potassium 4-(2,4-dichlorophenoxy)butyrate is unique due to its specific molecular structure, which allows it to be highly effective as a herbicide and plant growth regulator. Its potassium salt form enhances its solubility and ease of application in agricultural settings .

Actividad Biológica

Potassium 4-(2,4-dichlorophenoxy)butyrate, commonly referred to as 2,4-DB, is a herbicidal compound that has garnered attention for its biological activity, particularly in agricultural applications. This article explores its mechanisms of action, efficacy in weed control, and potential environmental impacts based on diverse research findings.

- Molecular Formula : C₁₀H₉Cl₂KO₃

- Molecular Weight : 249.09 g/mol

- CAS Number : 1219802-46-6

- Density : 1.4 g/cm³

- Boiling Point : 410.4 °C

This compound functions primarily as a plant growth regulator by mimicking the action of auxins, which are natural plant hormones. This mimicry leads to uncontrolled growth in susceptible broadleaf weeds while sparing grasses. The herbicide disrupts normal cellular processes, resulting in abnormal growth patterns and eventual plant death.

Case Studies

- Field Trials on Alfalfa and Clover :

- Pot Experiments :

Toxicological Assessments

Research has indicated that while 2,4-DB is effective as a herbicide, it also poses risks to non-target organisms. Studies have shown that exposure can lead to mitochondrial dysfunction in isolated rat liver cells, affecting ATP levels and membrane integrity at certain concentrations (notably from 0.4 μM) . This raises concerns about its potential impact on wildlife and human health.

Environmental Impact

The environmental persistence of this compound has been a subject of scrutiny. Its breakdown products can potentially affect soil microbiota and aquatic ecosystems due to runoff from treated areas . Monitoring studies are essential to evaluate the long-term ecological consequences of its use.

Comparative Biological Activity

| Compound | Mode of Action | Efficacy (Weed Control) | Toxicity Level |

|---|---|---|---|

| This compound | Auxin mimic; disrupts growth | High | Moderate |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Similar auxin mimicry | Very High | Low to Moderate |

| Glyphosate | Inhibits amino acid synthesis | High | Low |

Propiedades

IUPAC Name |

potassium;4-(2,4-dichlorophenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3.K/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14;/h3-4,6H,1-2,5H2,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBJKRRJBCSNLE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2KO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

94-82-6 (Parent) | |

| Record name | 2,4-DB-potassium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019480401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50941237 | |

| Record name | Potassium 4-(2,4-dichlorophenoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19480-40-1 | |

| Record name | 2,4-DB-potassium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019480401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium 4-(2,4-dichlorophenoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 4-(2,4-dichlorophenoxy)butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DB-POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AYB465J2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.